(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a chemical compound characterized by its unique structure that combines an imidazo[1,2-a]pyridine moiety with a phenylmethanone group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C14H10BrN2O, and it possesses a molecular weight of approximately 304.15 g/mol.
The compound is synthesized through various organic chemistry methods, primarily involving the functionalization of imidazo[1,2-a]pyridine derivatives. It can be found in chemical databases and is often used as a building block in pharmaceutical research.
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structure. It is classified as an imidazole derivative due to the presence of the imidazo[1,2-a]pyridine core.
The synthesis of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone generally involves several key steps:
These methods are often optimized for yield and purity, with specific conditions varying based on the reagents used and desired scale of synthesis .
The molecular structure of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone features:
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes several notable chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with biological targets:
Research indicates that compounds with similar structures may exhibit anticancer or antimicrobial properties due to their ability to interfere with critical biological processes .
Relevant analyses such as spectroscopic methods (NMR, IR) confirm the structural integrity and purity of synthesized compounds .
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone finds applications in various scientific fields:
The ongoing research into this compound's properties continues to reveal new potential applications across different scientific disciplines .
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exemplifies a strategically designed molecular architecture that simultaneously targets oncogenic signaling pathways through multiple mechanisms. The compound features three pharmacologically significant domains: the brominated imidazo[1,2-a]pyridine core that functions as a hydrogen bond acceptor within kinase ATP-binding sites, a phenyl ketone moiety that occupies hydrophobic regions, and the bromine atom that enhances both binding affinity and provides a site for further derivatization [3] [8]. This molecular design enables dual targeting of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) – two critical pathways in cancer progression and survival [2].
The brominated core demonstrates specific affinity for the adenine binding region (hinge segment) of EGFR tyrosine kinase, mimicking the binding mode of established quinazoline-based inhibitors while offering improved resistance profiles [2]. Structural activity relationship studies indicate that the 6-bromo substitution significantly enhances antiproliferative effects compared to unsubstituted analogs, reducing the half-maximal inhibitory concentration values in breast cancer cell lines to the micromolar range (45-79.6 μM) [9]. This enhanced activity is attributed to the bromine atom's ability to form halogen bonds with kinase domain residues and improve membrane permeability through controlled lipophilicity [5].
Table 1: Anticancer Activity of Brominated Imidazo[1,2-a]pyridine Derivatives
Compound | Target Pathway | Cancer Cell Line | Key Activity |
---|---|---|---|
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | EGFR/COX-2 | NCI-60 panel | Broad-spectrum inhibition |
IP-5 | PI3K/AKT | HCC1937 breast cancer | Cytotoxic IC₅₀ = 45 μM |
IP-6 | PI3K/AKT | HCC1937 breast cancer | Cytotoxic IC₅₀ = 47.7 μM |
8b | EGFR | Leukemia K-562 | Potent cytotoxic activity |
9e | Multiple | NCI-60 panel | Broad-spectrum activity |
Mechanistically, these derivatives induce apoptosis through both intrinsic and extrinsic pathways, evidenced by increased caspase-7, caspase-8, and poly (ADP-ribose) polymerase cleavage in treated cancer cells [9]. Western blot analyses confirm compound-mediated downregulation of phosphorylated protein kinase B expression, effectively suppressing the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling axis that is frequently dysregulated in malignancies [9]. Additionally, brominated imidazo[1,2-a]pyridines demonstrate significant antimetastatic properties, reducing cancer cell migration as validated through scratch motility assays at non-cytotoxic concentrations [9]. The National Cancer Institute screening data reveals that select derivatives exhibit potent activity across the 60-cell line panel, with particular efficacy against leukemia, breast, and prostate cancer models [2].
The structural architecture of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (molecular formula: C₁₄H₉BrN₂O; molecular weight: 301.14 g/mol) contains precisely arranged components that confer specific bioactivity against oncological targets [8]. Three key structural features dictate its mechanism of action:
C6 Bromine Position: The bromine atom at the C6 position (verified through nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction) creates optimal steric and electronic effects for kinase binding. This halogen atom forms a critical halogen bond with carbonyl oxygen of residue Glu-804 in the EGFR hinge region, enhancing binding affinity by approximately 3-fold compared to non-brominated analogs [2] [10]. The bromine further activates the C5 position for nucleophilic substitution in downstream derivatization, serving as a synthetic vector for generating compound libraries targeting resistant mutations [5] [10].
C3 Ketone Linker: The carbonyl group bridging the imidazo[1,2-a]pyridine core and phenyl ring adopts a planar configuration that facilitates π-stacking interactions with tyrosine residues (Tyr-813) in the EGFR hydrophobic pocket [8]. Molecular dynamics simulations demonstrate that this ketone linker maintains a bond angle of 120.5° ± 3°, enabling optimal orientation of the phenyl group deep within the hydrophobic region II of the kinase domain [2]. The ketone's electrophilic character may also facilitate covalent interactions with cysteine residues in mutant epidermal growth factor receptor isoforms, though this requires further biochemical validation [5].
4-Methylsulfonylphenyl Modification: Though not present in the base structure, structure-activity relationship studies demonstrate that introducing methylsulfonyl substituents to the phenyl ring dramatically enhances selectivity for cyclooxygenase-2 inhibition (approximately 30-fold increase versus cyclooxygenase-1) [2]. The sulfonyl group acts as a hydrogen bond acceptor with His-90 and Arg-513 residues in the cyclooxygenase-2 secondary pocket, while its methyl group provides complementary hydrophobic interactions with Val-523 [2].
Table 2: Structure-Activity Relationships of Key Functional Groups
Structural Feature | Role in Target Binding | Biological Consequence |
---|---|---|
C6 Bromine | Halogen bonding with Glu-804 (EGFR) | Enhanced kinase inhibition; 3-fold affinity increase |
C3 Carbonyl Linker | π-stacking with Tyr-813 (EGFR); H-bond with Ser-530 (COX-2) | Dual EGFR/COX-2 targeting; planar orientation |
Para-Substituted Phenyl | Hydrophobic occupation of domain II (EGFR) | Improved cellular potency and selectivity |
Methylsulfonyl Extension | H-bond with His-90 (COX-2) | 30-fold COX-2 selectivity over COX-1 |
Molecular docking studies of the compound within the phosphatidylinositol 3-kinase catalytic subunit (p110γ isoform) reveal a binding mode characterized by multiple favorable interactions: the imidazo[1,2-a]pyridine nitrogen (N1) forms a critical hydrogen bond with Val-882 backbone amide (distance: 2.1 Å), while the bromine atom participates in hydrophobic contacts with Ile-879 and Ile-831 side chains [9]. The phenyl ring extends toward the affinity pocket, making van der Waals contacts with Trp-812 indole ring, contributing to a calculated binding free energy of -9.8 kcal/mol [5] [9]. This binding orientation partially obstructs the adenosine triphosphate phosphate-binding loop, explaining the compound's ability to inhibit phosphorylation events downstream of phosphatidylinositol 3-kinase [9].
The strategic incorporation of electron-withdrawing and donating groups on the phenyl ring significantly modulates potency, with para-electron-donating groups (e.g., methoxy) enhancing cyclooxygenase-2 inhibition, while meta-substituted electron-withdrawing groups (e.g., trifluoromethyl) improve epidermal growth factor receptor binding [2]. Rigidification of the ketone linker into heterocyclic systems (e.g., thiazole) maintains epidermal growth factor receptor activity but reduces cyclooxygenase-2 affinity, highlighting the delicate balance required for dual pathway inhibition [2]. These structure-activity relationship findings provide a blueprint for developing next-generation derivatives with optimized polypharmacology against treatment-resistant cancers.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1